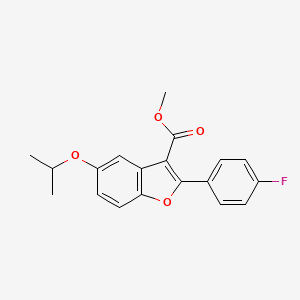![molecular formula C17H20FNO5S B8497840 Ethyl (S)-2-(4-fluoro-7-((methylsulfonyl)oxy)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B8497840.png)
Ethyl (S)-2-(4-fluoro-7-((methylsulfonyl)oxy)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MK-1029 is a small molecule drug that acts as a prostaglandin D2 receptor 2 antagonist. It has been studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases such as asthma .
Preparation Methods
The synthesis of MK-1029 involves multiple catalytic methods, utilizing metals such as ruthenium, iridium, and palladium . One of the synthetic routes includes the Heck reaction and indole synthesis . The preparation of MK-1029 from ethyl [(7S)-4-fluoro-7-hydroxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate and methanesulfonyl chloride has been documented . Industrial production methods leverage these catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
MK-1029 undergoes various chemical reactions, including:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon are used under hydrogen atmosphere.
Substitution: Halogenation reactions using reagents like thionyl chloride.
Heck Reaction: Utilizes palladium catalysts to form carbon-carbon bonds. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MK-1029 has been extensively studied for its applications in:
Chemistry: Used as a model compound in catalytic reaction studies.
Biology: Investigated for its role in modulating immune responses.
Medicine: Potential therapeutic agent for respiratory diseases like asthma.
Industry: Utilized in the development of new catalytic processes and drug synthesis.
Mechanism of Action
MK-1029 exerts its effects by antagonizing the prostaglandin D2 receptor 2, which is involved in the inflammatory response. By blocking this receptor, MK-1029 helps reduce inflammation and improve lung function in patients with respiratory diseases .
Comparison with Similar Compounds
Similar compounds to MK-1029 include other prostaglandin D2 receptor antagonists. MK-1029 is unique due to its specific catalytic synthesis methods and its high efficacy in improving lung function . Other similar compounds include:
- MK-7246
- AMG-853
- OC000459
These compounds share similar mechanisms of action but differ in their chemical structures and synthesis routes.
Properties
Molecular Formula |
C17H20FNO5S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 2-[(7S)-4-fluoro-7-methylsulfonyloxy-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]acetate |
InChI |
InChI=1S/C17H20FNO5S/c1-3-23-16(20)9-13-12-5-4-6-14(18)17(12)19-10-11(7-8-15(13)19)24-25(2,21)22/h4-6,11H,3,7-10H2,1-2H3/t11-/m0/s1 |
InChI Key |
OCTAJIYEDUUENF-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)CC1=C2CC[C@@H](CN2C3=C1C=CC=C3F)OS(=O)(=O)C |
Canonical SMILES |
CCOC(=O)CC1=C2CCC(CN2C3=C1C=CC=C3F)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Phenyl-3-(4-phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B8497776.png)


![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-N'-benzylurea](/img/structure/B8497797.png)

![2-Mercapto-3,5-dihydro-imidazo[4,5-c]pyridin-4-one](/img/structure/B8497813.png)







